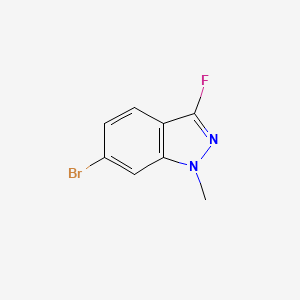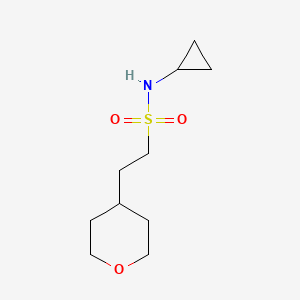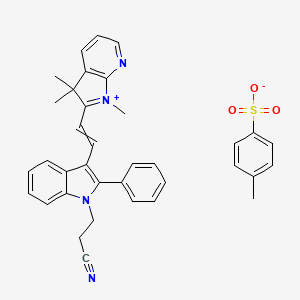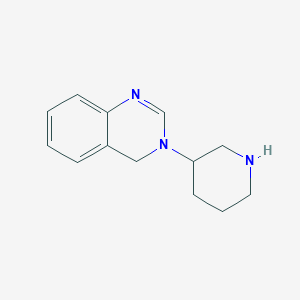![molecular formula C28H20BrN B13972925 N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-2-amine](/img/structure/B13972925.png)
N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4’-bromo-[1,1’-biphenyl]-4-yl)-N-phenylnaphthalen-2-amine is a complex organic compound that features a biphenyl structure with a bromine substituent and a naphthylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-bromo-[1,1’-biphenyl]-4-yl)-N-phenylnaphthalen-2-amine typically involves multiple steps, starting with the bromination of biphenyl to form 4-bromobiphenyl. This intermediate is then subjected to further reactions to introduce the naphthylamine group. Common reagents used in these reactions include bromine, palladium catalysts, and various amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4’-bromo-[1,1’-biphenyl]-4-yl)-N-phenylnaphthalen-2-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles, often under the influence of catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthylamine derivatives with additional oxygen functionalities, while substitution reactions may produce various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4’-bromo-[1,1’-biphenyl]-4-yl)-N-phenylnaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of N-(4’-bromo-[1,1’-biphenyl]-4-yl)-N-phenylnaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobiphenyl: A simpler biphenyl derivative with a bromine substituent.
Naphthylamine: A compound with a naphthalene ring and an amine group.
Biphenyl: The parent compound without any substituents.
Uniqueness
N-(4’-bromo-[1,1’-biphenyl]-4-yl)-N-phenylnaphthalen-2-amine is unique due to its combination of a brominated biphenyl structure with a naphthylamine moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C28H20BrN |
|---|---|
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
N-[4-(4-bromophenyl)phenyl]-N-phenylnaphthalen-2-amine |
InChI |
InChI=1S/C28H20BrN/c29-25-15-10-22(11-16-25)23-12-17-27(18-13-23)30(26-8-2-1-3-9-26)28-19-14-21-6-4-5-7-24(21)20-28/h1-20H |
Clave InChI |
UZSPMHOOYSLXNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13972843.png)
![2,4-Methanofuro[2,3-C]pyridine](/img/structure/B13972844.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(methylamino)propan-1-ol](/img/structure/B13972846.png)


![Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B13972871.png)
![4-(2-Carboxyethyl)-4-[[(phenylmethoxy)carbonyl]amino]heptanedioic acid](/img/structure/B13972875.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,8-dimethyl-4-oxo-, ethyl ester](/img/structure/B13972879.png)






